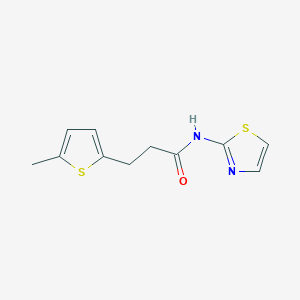
3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTTP, and it is synthesized through a specific method that involves several steps. The purpose of
Mechanism of Action
The mechanism of action of 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide are diverse and depend on the specific application. In general, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal cells, and reduce the production of reactive oxygen species (ROS) in neuronal cells. It has also been shown to modulate the activity of specific neurotransmitters, such as dopamine and acetylcholine, in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide for lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent anticancer and antifungal activities at low concentrations, making it a valuable tool for studying specific cellular processes. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, such as cancer, fungal infections, and neurodegenerative disorders. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the discovery of new cellular targets for drug development. Additionally, the synthesis of new derivatives of this compound could lead to the discovery of more potent and selective compounds with potential applications in various fields of scientific research.
Conclusion
In conclusion, 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method involves several steps, and it has been shown to exhibit potent anticancer and antifungal activities, as well as potential therapeutic effects for neurodegenerative disorders. Its mechanism of action is not fully understood, but it has been shown to modulate specific cellular targets involved in various cellular processes. While this compound has several advantages for lab experiments, its potential toxicity is a limitation that should be taken into consideration. Finally, there are several future directions for the research on this compound, including the development of new drugs, investigation of its mechanism of action, and synthesis of new derivatives.
Synthesis Methods
The synthesis of 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide involves several steps that require specific reagents and conditions. The first step involves the reaction of 5-methylthiophene-2-carboxylic acid with thionyl chloride to form 5-methylthiophene-2-carbonyl chloride. The second step involves the reaction of 5-methylthiophene-2-carbonyl chloride with 2-aminothiazole to form 5-methylthiophene-2-carbonyl-2-aminothiazole. The final step involves the reaction of 5-methylthiophene-2-carbonyl-2-aminothiazole with 3-bromo-N-propylpropanamide to form 3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide.
Scientific Research Applications
3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been shown to exhibit anticancer and antifungal activities. It has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been used in the development of new drugs for the treatment of bacterial infections.
properties
IUPAC Name |
3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-8-2-3-9(16-8)4-5-10(14)13-11-12-6-7-15-11/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUFMPPDJSEITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methylthiophen-2-yl)-N-(1,3-thiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


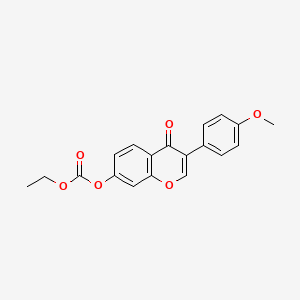
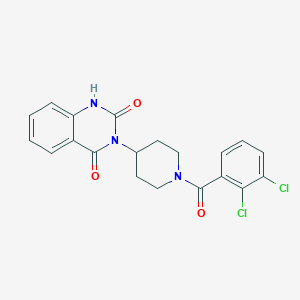
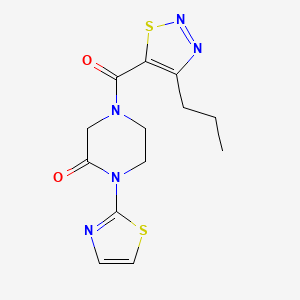

![methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B2699897.png)
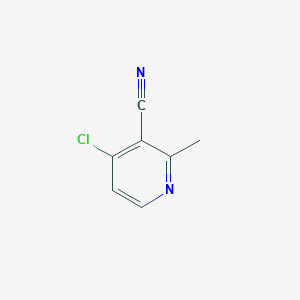

![5,6-Dichloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B2699900.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2699901.png)
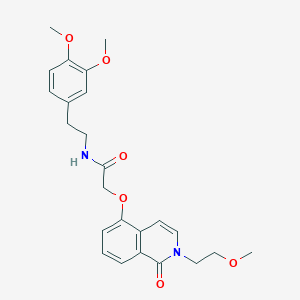
![6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2699903.png)

![2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2699905.png)